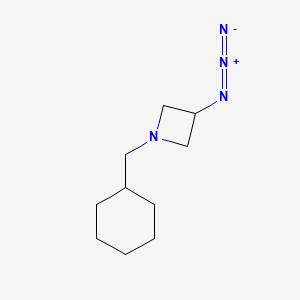
3-Azido-1-(cyclohexylmethyl)azetidine
Vue d'ensemble
Description
3-Azido-1-(cyclohexylmethyl)azetidine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
As for the azido group in “3-Azido-1-(cyclohexylmethyl)azetidine”, it’s worth noting that azido groups are actively used in the development of energetic materials and have shown superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials . Some studies have proved that the replacement of nitro groups with azido groups will lead to higher enthalpy of formation .
Applications De Recherche Scientifique
Chemical Applications
1. Building Block in Organic Synthesis
- 3-Azido-1-(cyclohexylmethyl)azetidine serves as a crucial precursor for synthesizing more complex molecules. The azido group allows for various chemical transformations, including click chemistry, which is pivotal in creating diverse molecular architectures.
2. Synthetic Routes
- The synthesis typically involves the reaction of cyclohexylmethyl azetidine with sodium azide under controlled conditions. This method can be optimized for high yield and purity, often employing techniques like continuous flow chemistry.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Azidation | Sodium azide (NaN₃) | DMF, heating | This compound |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous solvent | Amines or alcohols |
| Substitution | Alkyl halides | Base, aprotic solvent | Various alkylated derivatives |
Biological Applications
1. Biological Activity and Enzyme Inhibition
- Research indicates that compounds with the azido group can interact with biological systems, potentially acting as enzyme inhibitors or modulators of biological pathways. For instance, studies have shown that azide-containing compounds can serve as activity-based probes (ABPs) for serine hydrolases, which are important in various metabolic processes.
Case Study: Activity-Based Probes
- A study utilized this compound to develop ABPs targeting specific enzymes involved in lipid metabolism. The compound was shown to selectively label active sites in enzyme assays, demonstrating its potential in biochemical research .
Medicinal Applications
1. Drug Development
- The compound is being explored for its potential use in drug development, particularly in creating new therapeutic agents. Its ability to undergo click reactions makes it suitable for bioconjugation applications, where it can be linked to drug molecules or targeting moieties.
2. Antiviral and Anticancer Properties
Propriétés
IUPAC Name |
3-azido-1-(cyclohexylmethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDDGYBOAWQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















